3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The molecule contains a cyclohexane ring, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring . The cyclohexane ring in the molecule is likely to adopt a chair conformation, which is the most stable conformation .Scientific Research Applications
Crystal Structure and Herbicidal Activity
A study by Liu et al. (2008) synthesized a structurally similar compound, which was effective in herbicidal activity. The study detailed the crystal structure, showing promising applications in agriculture through weed control measures without mentioning specific drug use or dosages (Liu et al., 2008).
Antimicrobial and Anticancer Properties
Research by P. P. Deohate and Kalpana A. Palaspagar (2020) on pyrimidine linked heterocyclics synthesized via microwave irradiation demonstrated insecticidal and antimicrobial potential. These compounds offer a promising approach for developing new antimicrobial and anticancer agents by targeting specific bacterial strains and cancer cell lines (Deohate & Palaspagar, 2020).
Antitumor and Antioxidant Agents
Aly et al. (2010) investigated thieno[2,3‐d]pyrimidines for their synthesis of antitumor and antioxidant agents. Some derivatives showed high inhibition of Hep‐G2 cell growth, indicating potential applications in cancer therapy and antioxidant development (Aly et al., 2010).
Synthesis and Biological Evaluation
Research on novel pyrazolopyrimidines derivatives by A. Rahmouni et al. (2016) explored their synthesis and evaluated their anticancer and anti-5-lipoxygenase activities. These studies highlight the versatility of pyrimidine derivatives in the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Antiallergy Activity
Yokohama et al. (1992) synthesized [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives, including 6-alkyl- and 6-cycloalkylalkyl derivatives, showing promising antiallergy activity. These compounds were evaluated for their dual activity as leukotriene D4 receptor antagonists and as orally active mast cell stabilizers, representing a novel approach to allergy treatment (Yokohama et al., 1992).
Properties
IUPAC Name |
3-cyclohexyl-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11-10-23-17-18-12(2)15(16(22)20(11)17)19-14(21)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQUASHRRIWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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